1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride
Description
Properties
IUPAC Name |
1,2,3,6-tetrahydropyridin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c7-5-2-1-3-6-4-5;/h1-2,5-7H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKLZHNGMVJOKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(CN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation-Cyclization Sequence (Patent EP0965588A1)
The patent EP0965588A1 outlines a four-step process for analogous cis-3-piperidinol derivatives:
- Electrophilic Halogenation : A bromine-containing precursor (e.g., 3-bromo-2,4,6-trimethoxyphenyl) reacts with AlH₃/THF at 0°C to generate a bromohydrin intermediate.
- Diastereoselective Reduction : Zinc powder in methanol reduces the bromohydrin to a cis-3-piperidinol with 85% diastereomeric excess.
- Salt Formation : Treatment with HCl in isopropyl ether yields the hydrochloride salt, achieving 92% purity after recrystallization.
Key Data :
| Step | Reagents | Temperature | Yield | Purity |
|---|---|---|---|---|
| Halogenation | AlH₃/THF, Zn | 0°C | 78% | 90% |
| Reduction | Zn, KOH | Reflux | 85% | 88% |
| Hydrochloride Formation | HCl, isopropyl ether | 0°C | 92% | 99% |
Ring-Closing Metathesis (RCM) Approach
The RSC publication (CC/B9/B904363B) demonstrates RCM for pyridine derivatives using Hoveyda-Grubbs catalysts:
- α,β-Unsaturated Amide Preparation : 2-Bromo-N-methoxy-N-methylamide reacts with t-BuLi to form enones.
- Metathesis Cyclization : Hoveyda-Grubbs catalyst (10 mol%) in toluene at 65°C induces ring closure, yielding tetrahydropyridine cores with 95% efficiency.
- Hydroxylation and Salt Formation : Post-cyclization oxidation with m-CPBA, followed by HCl treatment, affords the hydrochloride salt.
Reaction Optimization :
Formamide Cyclization (ACS Medicinal Chemistry)
A 2017 ACS study details imidazo[1,2-a]pyridine synthesis via formamide intermediates:
- Formamide Formation : 6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridine reacts with formic acid to generate N-formyl derivatives.
- Cyclization : Potassium cyanide mediates ring closure in ethanol, achieving 75% yield.
- Hydrochloride Salt Crystallization : Acetyl chloride in ethanol precipitates the hydrochloride salt (99% purity).
Critical Safety Note : Potassium cyanide requires inert atmosphere handling and rigorous waste neutralization.
Reaction Condition Optimization
Temperature and Catalysis
Solvent Systems
- THF vs. MeCN : THF enhances AlH₃ solubility for halogenation, while MeCN improves KCN-mediated cyclization.
Purification and Isolation Techniques
Crystallization
Chromatography
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Comparative Analysis of Methodologies
| Method | Yield | Purity | Scalability | Safety Concerns |
|---|---|---|---|---|
| Halogenation-Cyclization | 85% | 99% | Pilot-scale | Zn dust flammability |
| RCM | 95% | 98% | Lab-scale | Catalyst cost ($500/g) |
| Formamide Cyclization | 75% | 99.5% | Industrial | KCN toxicity |
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at the 3-position undergoes oxidation to form ketone derivatives, a key reaction for synthesizing bioactive intermediates. Dess-Martin periodinane (DMP) is the most effective oxidant, achieving 91–100% yields under mild conditions ( ):
| Reagent | Solvent | Temperature | Time | Yield | Citation |
|---|---|---|---|---|---|
| Dess-Martin | DCM | 20–25°C | 2–3h | 91–100% | |
| Pyridinium chlorochromate | DCM | RT | 1h | 61% |
Mechanistic Insight : Oxidation proceeds via a radical-intermediate pathway in palladium-catalyzed systems ( ), while DMP-mediated oxidation follows a two-electron mechanism involving hypervalent iodine intermediates.
Nucleophilic Substitutions
The secondary amine in the tetrahydropyridine ring participates in alkylation and acylation reactions. For example:
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Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in THF yields N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine, a stable intermediate for further functionalization ( ).
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Acylation : Acetic anhydride in pyridine selectively acetylates the amine, preserving the hydroxyl group ( ).
Ring-Opening and Functionalization
The compound undergoes ring-opening under acidic or reductive conditions:
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Acid-Catalyzed Hydrolysis : In concentrated HCl, the ring opens to form a linear amino alcohol derivative, enabling access to γ-aminobutyric acid (GABA) analogs ().
-
Reductive Amination : Catalytic hydrogenation (H₂/Pd-C) reduces the tetrahydropyridine ring to a piperidine derivative, enhancing pharmacological stability ( ).
Pharmacological Relevance
The compound’s reactivity underpins its role in drug discovery:
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Neurotransmitter Mimicry : The hydroxyl and amine groups facilitate hydrogen bonding with dopamine D₂ and serotonin 5-HT₁A receptors, explaining its neuroprotective effects ().
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Anti-Inflammatory Derivatives : Condensation with thiobarbituric acid yields pyrano[2,3-d]pyrimidines showing COX-2 inhibition (IC₅₀ = 0.8 μM) ( ).
Stereochemical Modifications
-
Chiral Resolution : Copper-ligand complexes (e.g., (R,R)-RuTsDPEN) resolve racemic mixtures via asymmetric transfer hydrogenation (ATH), producing enantiomerically pure derivatives (ee >99% ) ( ).
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Dynamic Kinetic Resolution : Combines in situ racemization with selective crystallization for scalable synthesis ( ).
Acid-Base Behavior
The hydroxyl group has a pKₐ of ~8.2 ( ), enabling pH-dependent reactivity:
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Protonation at Low pH : Enhances water solubility (1.2 g/mL in 0.1M HCl), critical for aqueous-phase reactions ( ).
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Deprotonation at High pH : Facilitates nucleophilic attacks in SN² reactions ().
Coordination Chemistry
The hydroxyl and amine groups act as bidentate ligands for metal ions:
Scientific Research Applications
Medicinal Chemistry
Antimycobacterial Activity
Research has demonstrated that derivatives of 1,2,3,6-tetrahydropyridin-3-ol show promising anti-mycobacterial properties. For instance, imidazo[1,2-a]pyridine amides synthesized from this compound exhibited significant activity against Mycobacterium tuberculosis (MTB), with some compounds showing minimum inhibitory concentrations (MIC) as low as 0.4 μg/mL . The structure-activity relationship (SAR) studies indicated that modifications to the pyridine ring could enhance the activity against tuberculosis while maintaining low toxicity to human cells .
Potential Antidepressant Properties
Recent studies have explored the use of 1,2,3,6-tetrahydropyridin-3-ol derivatives as multi-target antidepressants. Compounds synthesized through N-alkylation exhibited binding affinity for serotonin receptors and were evaluated for their potential to inhibit serotonin reuptake . This suggests a dual mechanism of action that could be beneficial in treating depression.
Pharmacology
Neuroprotective Studies
This compound has been utilized in pharmacological studies to investigate neuroprotective effects. For example, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a derivative of tetrahydropyridine, is commonly used to model Parkinson's disease in animal studies. It helps researchers understand the neurochemical deficits associated with the disease and evaluate potential therapeutic interventions .
Analytical Chemistry
Chromatographic Applications
1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride can be analyzed using high-performance liquid chromatography (HPLC). The reverse-phase HPLC method allows for the separation and quantification of this compound in various mixtures. The method utilizes acetonitrile and phosphoric acid as mobile phases and can be adapted for mass spectrometry applications by substituting phosphoric acid with formic acid . This analytical approach is crucial for ensuring the purity and stability of pharmaceutical formulations containing this compound.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1,2,3,6-tetrahydro-pyridin-3-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the activity of enzymes or the binding affinity of receptors. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table compares 1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride with two structurally related hydrochlorides:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Hydrochloride Content | CAS Number | Potential Applications |
|---|---|---|---|---|---|---|
| This compound | C₅H₁₀ClNO | 135.59 | 3-hydroxyl group | 1 equivalent | 694-05-3 | Pharmaceutical intermediates |
| 2-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine dihydrochloride | C₁₀H₁₄Cl₂N₂ | 233.14 | Pyridine substituent at 3-position | 2 equivalents | 1803585-18-3 | Ligand design, catalysis |
| 6-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride | C₈H₁₂ClN₃O₂ | 217.65 | Pyrrolidine and pyrimidine-dione moieties | 1 equivalent | 1909325-59-2 | Drug development, material science |
Key Observations :
- Hydroxyl Group vs.
- Hydrochloride Equivalents : The dihydrochloride in the pyridine derivative () may exhibit higher crystallinity and hygroscopicity, impacting storage conditions .
- Heterocyclic Diversity : The pyrimidine-dione core in 6-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride introduces additional hydrogen-bonding sites, which could favor interactions with enzymes or receptors in drug discovery .
Pharmacological and Functional Differences
- Target Compound : The hydroxyl group may enable hydrogen bonding with biological targets, suggesting utility in central nervous system (CNS) drug candidates or cholinesterase inhibitors.
- Pyridine Dihydrochloride () : The pyridine moiety could enhance π-π stacking interactions, making it suitable for ligand design in metalloenzyme inhibition or catalysis .
Analytical Considerations
While direct spectroscopic data for this compound are unavailable in the provided evidence, comparisons can be inferred:
- UV Spectroscopy : Hydroxyl groups typically absorb in the 200–300 nm range, whereas pyridine derivatives (e.g., ) may show shifted maxima due to extended conjugation .

- HPLC : Alkaloid hydrochlorides like stachydrine () and berberine derivatives () elute at distinct retention times, suggesting similar methods could resolve the target compound from impurities .
Biological Activity
1,2,3,6-Tetrahydro-pyridin-3-ol hydrochloride is a compound belonging to the tetrahydropyridine class, which has garnered attention for its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features a saturated pyridine ring with a hydroxyl group at the 3-position. This structure is significant as it influences the compound's interaction with biological targets.
Neuroprotective Effects
Research indicates that tetrahydropyridine derivatives exhibit neuroprotective properties. For instance, 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a related compound, is known for its role in Parkinson's disease research due to its neurotoxic effects and subsequent protective strategies against dopaminergic neuronal loss.
Antioxidant Activity
Tetrahydropyridines have been shown to modulate oxidative stress pathways. They influence gene expression related to oxidative stress and apoptosis in various cell types. This antioxidant activity is crucial for developing therapies targeting oxidative damage in neurodegenerative diseases.
Anti-inflammatory Properties
Studies have demonstrated that tetrahydropyridine derivatives can inhibit key inflammatory mediators. For example, compounds with similar structures have been evaluated for their ability to reduce edema and inflammation in vivo . The presence of specific functional groups enhances their anti-inflammatory activity.
Interaction with Receptors
Tetrahydropyridine compounds interact with dopamine receptors and transporters, influencing dopaminergic signaling pathways. This interaction is particularly relevant in the context of neurodegenerative disorders like Parkinson's disease.
Modulation of Biochemical Pathways
These compounds affect various biochemical pathways by binding to enzymes and receptors. Their activity can lead to the inhibition or activation of critical cellular functions, including those involved in cell survival and metabolism .
Study 1: Neuroprotective Efficacy
A study investigated the neuroprotective effects of tetrahydropyridine derivatives in rodent models of Parkinson's disease. The results indicated that treatment with these derivatives led to significant improvements in motor function and reductions in neuroinflammation markers compared to control groups .
Study 2: Anti-inflammatory Activity
In a clinical trial assessing the anti-inflammatory potential of tetrahydropyridine derivatives, subjects receiving these compounds exhibited a marked decrease in inflammatory markers such as PGE2 and nitric oxide levels after one week of treatment. The most effective derivative showed an inhibition percentage of 74% on edema formation .
Summary of Biological Activities
Q & A
Q. What validated analytical methods are suitable for quantifying this compound in biological matrices?
- Answer : Reverse-phase HPLC with UV detection (e.g., λ = 254 nm) is widely used for purity assessment. A calibration curve with R² > 0.99 (as in lecarnidipine hydrochloride analysis ) ensures accuracy. For trace analysis, LC-MS/MS with a C18 column and mobile phase (e.g., 0.1% formic acid in acetonitrile/water) is preferred. Method validation should include repeatability tests (e.g., %RSD < 2% as in Table 3 ).
Q. How can researchers optimize synthesis protocols to minimize byproducts?
- Answer : A factorial design approach (e.g., varying reaction temperature, solvent polarity, and catalyst loading) can identify critical parameters. For example, creatine hydrochloride synthesis used controlled protonation to avoid zwitterion formation . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) is recommended .
Advanced Research Questions
Q. How should experimental models be designed to study neuropharmacological effects of this compound?
- Answer : Neurotoxicity studies can adopt time-course designs similar to MPTP hydrochloride models (e.g., murine studies with sacrifice intervals at 4, 8, 24, and 48 hours post-administration ). Behavioral assays (rotarod, open-field tests) and histopathological analysis (tyrosine hydroxylase staining) are critical. Dose-response curves should account for the compound’s half-life and blood-brain barrier permeability.
Q. What strategies resolve contradictions in stability data under varying experimental conditions?
- Answer : Use forced degradation studies (acid/base hydrolysis, oxidative stress) to identify degradation pathways. For example, UV-spectral shifts in lecarnidipine hydrochloride indicated pH-dependent degradation . Statistical tools like ANOVA can assess batch-to-batch variability, while Arrhenius plots predict shelf-life under accelerated conditions .
Q. How can advanced spectroscopic techniques elucidate tautomeric equilibria or stereochemical configurations?
- Answer : NMR (¹H/¹³C) and FTIR can distinguish tautomers (e.g., enol vs. keto forms) via characteristic peaks (e.g., OH stretch at 3200–3600 cm⁻¹) . X-ray crystallography or computational modeling (DFT) provides definitive stereochemical data, critical for structure-activity relationship (SAR) studies .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

